molecular formula C9H20N2O B098075 Tetraethylammonium cyanate CAS No. 18218-04-7

Tetraethylammonium cyanate

Cat. No. B098075
CAS RN: 18218-04-7
M. Wt: 172.27 g/mol
InChI Key: YVMHKCAQRHAEMF-UHFFFAOYSA-M
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Description

Tetraethylammonium cyanate is an organic compound with the formula (C2H5)4NCN . It is a “quat salt” of cyanide . It is a colorless, deliquescent solid that is soluble in polar organic media .


Synthesis Analysis

Tetraethylammonium cyanate is prepared by ion exchange from tetraethylammonium bromide . The corresponding tetraphenylarsonium salt is prepared similarly .


Molecular Structure Analysis

The molecular formula of Tetraethylammonium cyanate is C9H20N2 . Its average mass is 156.268 Da and its monoisotopic mass is 156.162643 Da .


Chemical Reactions Analysis

Tetraethylammonium cyanate can be used as a cyanide source for 1,4-addition of cyano group to enones (chalcones) catalyzed by scandium(III) triflate to yield β-cyanoketones . It can also be used along with diethylazodicarboxylate (DEAD) in the regioselective C- or N-ethoxy-carbonylation of heterocyclic systems like indoles and indazoles .


Physical And Chemical Properties Analysis

Tetraethylammonium cyanate is a white solid with a melting point of 254 °C (489 °F; 527 K) . Its chemical formula is C9H20N2 and its molar mass is 156.273 g·mol−1 .

Scientific Research Applications

Cell Apoptosis Research

  • Tetraethylammonium (TEA) induces apoptosis in HeLa cells, proving its potential as an anti-cancer drug. Proteomic analysis revealed significant changes in proteins related to oxidative stress response, metabolism, and other functions, indicating TEA's mechanism of action (Huang, Huang, & Huang, 2013).

Chemical Synthesis and Properties

  • TEA cyanate reacts with lanthanide(III) nitrates to form solid adducts, characterized by infrared spectroscopy and elemental analysis, indicating coordination of cyanate and nitrate groups to lanthanide ions (Dieck & Moeller, 1974).
  • In a study on plastic crystal behavior, TEA dicyanamide displayed significant volume expansion and conductivity increase, indicative of rotational motions of cations in the crystal phase (Annat et al., 2007).

Molecular Mechanism Studies

  • TEA is used to probe voltage-dependent K+ channels in neuroscience research. Its effects on channel blocking provide insights into the molecular mechanisms of these channels (Kirsch, Taglialatela, & Brown, 1991).

Electrochemical Synthesis

  • Electrochemical reactions involving TEA cyanide show potential in synthesizing cyanated products, demonstrating TEA's role in facilitating specific chemical transformations (Takagi et al., 1990).

Role in Neurobiology

  • TEA's effects on neural plasticity and neurite outgrowth in Neuro 2a cells indicate its potential in understanding and influencing neural development (Shinozaki et al., 1997).

Material Science Applications

  • Research into microporous cyanate resins involves TEA. These resins, synthesized from TEA-based monomers, exhibit high surface areas and strong affinity for gases like CO2 (Yu et al., 2012).

Safety And Hazards

Tetraethylammonium cyanate is highly toxic . It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tetraethylazanium;isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.CNO/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEVUMSCVLJVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=[N-])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171260
Record name Tetraethylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium cyanate

CAS RN

18218-04-7
Record name Tetraethylammonium cyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethylammonium cyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium cyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylammonium cyanate

Citations

For This Compound
32
Citations
RL Dieck, T Moeller - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
… Tetraethylammonium cyanate was prepared by the ionexchange method of Galliart and Brown[171. The cyanate product was further purified by recrystallization from an acetonitrile …
Number of citations: 7 www.sciencedirect.com
RL Dieck, T Moeller - Journal of the Less Common Metals, 1973 - Elsevier
… Tetraethylammonium cyanate was prepared by the conversion of tetraethylammonium … Typically, a solution of 1.03 g (6 mmoles) of dry tetraethylammonium cyanate in 10 ml of dry …
Number of citations: 5 www.sciencedirect.com
RL Dieck, T Moeller - Journal of Inorganic and Nuclear Chemistry, 1973 - Elsevier
… of tetraethylammonium cyanate and the anhydrous lanthanide(lll) chloride in absolute ethanol. Typically, a solution of 3.45 g (20 m-mole) of dry tetraethylammonium cyanate in 5 ml of …
Number of citations: 5 www.sciencedirect.com
A Galliart, TM Brown - Synthesis in Inorganic and Metal-Organic …, 1972 - Taylor & Francis
… Tetraethylammonium cyanate. be applied to any of the tetraalkylammoniwn cyanates. cated may be Increased without difficulty to prepare larger amounts of material if necessary. …
Number of citations: 6 www.tandfonline.com
RL Dieck, EJ Peterson, A Galliart, TM Brown… - Inorganic …, 1976 - Wiley Online Library
… The physical properties of tetraethylammonium cyanide are quite similar to those of the tetraethylammonium cyanate. The cyanide is soluble in methanol, ethanol, acetonitrile, and 1 ,…
Number of citations: 5 onlinelibrary.wiley.com
ME Lilov, PP Kirilov - Journal of Chemical Technology and …, 2018 - journal.uctm.edu
… [24] by an ion exchange between tetraethylammonium cyanate and ammonium thiocyanate. The authors determine that microcrystalline ammonium cyanate transforms completely to …
Number of citations: 1 journal.uctm.edu
EJ MacLean, KDM Harris, BM Kariuki… - Journal of the …, 2003 - ACS Publications
… Obtained by ion exchange between tetraethylammonium cyanate and ammonium thiocyanate-d 4 (Aldrich) in a nitrogen atmosphere. The deuteration level of the product, estimated by …
Number of citations: 25 pubs.acs.org
HF Schaller, U Schmidhammer… - … –A European Journal, 2008 - Wiley Online Library
… benzhydrylium isocyanates was observed when benzhydrylium tetrafluoroborate 1 h-BF 4 or chloro-bis(4-methoxyphenyl)methane 1 k-Cl was treated with tetraethylammonium cyanate …
DML Goodgame, DF Marsham - Journal of the Chemical Society A …, 1966 - pubs.rsc.org
… Tetraethylammonium cyanate gave a green product, the ir spectrum of which contained a band at 2190 cm.-l assignable as the CN stretch of an NCO group,1 and also bands due to the …
Number of citations: 0 pubs.rsc.org
S Schlamp, J Schulten, R Betz, T Bauch… - Zeitschrift für …, 2012 - Wiley Online Library
… Although tetraethylammonium cyanate was used during synthesis, a chlorido ligand was found as axial substituent, the latter one originating from the commercially obtained starting …
Number of citations: 10 onlinelibrary.wiley.com

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